(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide
Description
(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide is a synthetic sulfonamide derivative characterized by a pyrimidine ring substituted with 2,6-dimethoxy groups, a sulfamoyl linker, and a 4-methoxyphenylprop-2-enamide moiety. This compound’s structural complexity confers unique physicochemical and pharmacological properties. The pyrimidine core and sulfamoyl group are critical for interactions with biological targets, such as bacterial enzymes like dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . The 4-methoxyphenyl group enhances solubility and modulates pharmacokinetics, making it a candidate for antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S/c1-30-17-9-4-15(5-10-17)6-13-20(27)23-16-7-11-18(12-8-16)33(28,29)26-19-14-21(31-2)25-22(24-19)32-3/h4-14H,1-3H3,(H,23,27)(H,24,25,26)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOONJJYRAIKGMW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonamide group and the methoxyphenyl group. Common reagents used in these reactions include dimethoxybenzene , sulfonyl chloride , and methoxybenzaldehyde . The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids , bases , oxidizing agents , and reducing agents . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Scientific Research Applications
(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Structural and Functional Analysis
Pyrimidine Substitutions
- 2,6-Dimethoxy vs. 4,6-Dimethyl Pyrimidine : Methoxy groups in the target compound improve water solubility and hydrogen-bonding capacity, whereas methyl groups in analogs (e.g., 4,6-dimethylpyrimidine) prioritize lipophilicity for membrane traversal .
- Fluorophenyl vs. Methoxyphenyl : Fluorine substitution (e.g., in ’s compound) enhances metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
Sulfamoyl Linker
The sulfamoyl group (-SO₂NH-) is conserved across analogs, enabling DHPS inhibition by mimicking para-aminobenzoic acid (PABA), a natural substrate . Modifications to adjacent groups (e.g., pyrimidine vs. fluorophenyl) alter binding kinetics and selectivity.
Enamide Tail
- 4-Methoxyphenylprop-2-enamide : The conjugated double bond in the enamide moiety stabilizes the molecule’s planar conformation, facilitating π-π stacking with aromatic residues in target enzymes .
- Ethoxyphenyl vs. Methoxyphenyl : Ethoxy substitution increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
